molecular formula C9H10ClFO2S B13249659 1-(2-Fluorophenyl)propane-2-sulfonyl chloride

1-(2-Fluorophenyl)propane-2-sulfonyl chloride

Cat. No.: B13249659
M. Wt: 236.69 g/mol
InChI Key: GDNVCAQQELVYDZ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)propane-2-sulfonyl chloride is an organosulfur compound that features a sulfonyl chloride functional group attached to a propane chain, which is further substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)propane-2-sulfonyl chloride can be synthesized through the reaction of 1-(2-fluorophenyl)propane-2-sulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid is treated with an excess of thionyl chloride, resulting in the formation of the sulfonyl chloride derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)propane-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: The sulfonyl chloride can be reduced to the corresponding sulfonic acid or sulfonyl fluoride under specific conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Major Products Formed:

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis or oxidation.

Scientific Research Applications

1-(2-Fluorophenyl)propane-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)propane-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)propane-2-sulfonyl chloride
  • 1-(2-Bromophenyl)propane-2-sulfonyl chloride
  • 1-(2-Methylphenyl)propane-2-sulfonyl chloride

Comparison: 1-(2-Fluorophenyl)propane-2-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits different reactivity and selectivity in chemical reactions. The fluorine atom can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C9H10ClFO2S

Molecular Weight

236.69 g/mol

IUPAC Name

1-(2-fluorophenyl)propane-2-sulfonyl chloride

InChI

InChI=1S/C9H10ClFO2S/c1-7(14(10,12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3

InChI Key

GDNVCAQQELVYDZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1F)S(=O)(=O)Cl

Origin of Product

United States

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